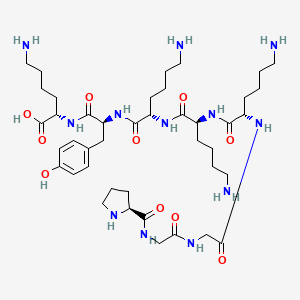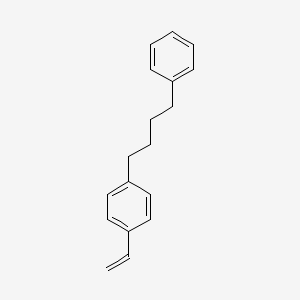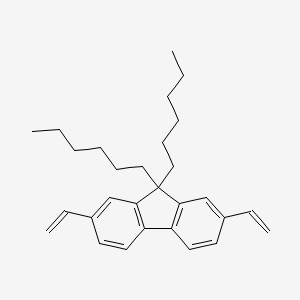
9,9-Dihexyl-2,7-divinylfluorene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9,9-Dihexyl-2,7-divinylfluorene is an organic compound belonging to the fluorene family. It is characterized by the presence of two hexyl groups attached to the 9th position of the fluorene core and two vinyl groups at the 2nd and 7th positions. This compound is known for its applications in organic electronics, particularly in the development of polymeric light-emitting diodes (PLEDs) and organic light-emitting diodes (OLEDs) due to its excellent electroluminescent properties and high charge-carrier mobility .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 9,9-Dihexyl-2,7-divinylfluorene typically involves a multi-step process starting from fluorene. The first step is the alkylation of fluorene to introduce the hexyl groups at the 9th position. This is followed by bromination at the 2nd and 7th positions to form 9,9-Dihexyl-2,7-dibromofluorene. The final step involves a Heck coupling reaction to introduce the vinyl groups at the 2nd and 7th positions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity of the final product. The use of catalysts and controlled reaction environments are crucial to achieve efficient production .
Analyse Des Réactions Chimiques
Types of Reactions
9,9-Dihexyl-2,7-divinylfluorene undergoes various chemical reactions, including:
Oxidation: The vinyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The vinyl groups can be reduced to form ethyl groups.
Substitution: The bromine atoms in the intermediate 9,9-Dihexyl-2,7-dibromofluorene can be substituted with various nucleophiles
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include hydrogen gas (H2) with a palladium catalyst (Pd/C).
Substitution: Common nucleophiles include organometallic reagents such as Grignard reagents (RMgX) and organolithium reagents (RLi)
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of ethyl-substituted fluorene derivatives.
Substitution: Formation of various substituted fluorenes depending on the nucleophile used
Applications De Recherche Scientifique
9,9-Dihexyl-2,7-divinylfluorene has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds and polymers.
Biology: Investigated for its potential use in bioimaging and biosensing due to its fluorescent properties.
Medicine: Explored for its potential use in drug delivery systems and as a component in therapeutic agents.
Industry: Widely used in the production of PLEDs and OLEDs due to its excellent electroluminescent properties and high charge-carrier mobility
Mécanisme D'action
The mechanism of action of 9,9-Dihexyl-2,7-divinylfluorene in electronic applications involves the efficient transport of charge carriers (electrons and holes) through the conjugated polymer matrix. The presence of hexyl groups enhances the solubility and processability of the compound, while the vinyl groups contribute to the conjugation and electronic properties. The compound interacts with other components in the device to facilitate the emission of light when an electric field is applied .
Comparaison Avec Des Composés Similaires
Similar Compounds
9,9-Dioctyl-2,7-divinylfluorene: Similar structure with octyl groups instead of hexyl groups.
9,9-Dihexyl-2,7-dibromofluorene: Intermediate compound with bromine atoms instead of vinyl groups.
9,9-Dioctyl-2,7-dibromofluorene: Similar structure with octyl groups and bromine atoms
Uniqueness
9,9-Dihexyl-2,7-divinylfluorene is unique due to its combination of hexyl and vinyl groups, which provide a balance of solubility, processability, and electronic properties. This makes it particularly suitable for use in PLEDs and OLEDs, where efficient charge transport and light emission are crucial .
Propriétés
Numéro CAS |
203927-95-1 |
|---|---|
Formule moléculaire |
C29H38 |
Poids moléculaire |
386.6 g/mol |
Nom IUPAC |
2,7-bis(ethenyl)-9,9-dihexylfluorene |
InChI |
InChI=1S/C29H38/c1-5-9-11-13-19-29(20-14-12-10-6-2)27-21-23(7-3)15-17-25(27)26-18-16-24(8-4)22-28(26)29/h7-8,15-18,21-22H,3-6,9-14,19-20H2,1-2H3 |
Clé InChI |
FNXQGHXCHQBMRN-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCC1(C2=C(C=CC(=C2)C=C)C3=C1C=C(C=C3)C=C)CCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,4-Imidazolidinedione, 5-[(5-nitro-2-furanyl)methylene]-](/img/structure/B14256524.png)
![N~2~-[4-(Trifluoromethyl)phenyl]-L-glutamine](/img/structure/B14256527.png)
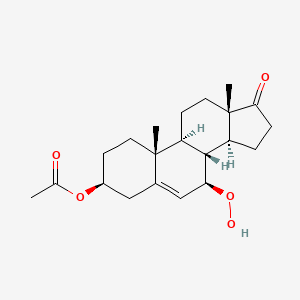
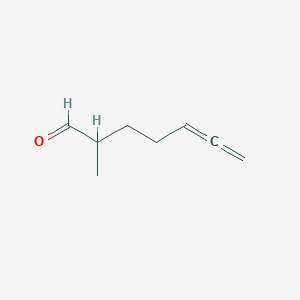
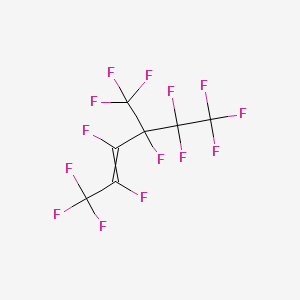
![1-[2-(2-Ethoxyethoxy)ethyl]-2-ethylcyclopropane](/img/structure/B14256556.png)
![3-[Bis(2,4,6-trimethylphenyl)phosphanyl]propanenitrile](/img/structure/B14256561.png)
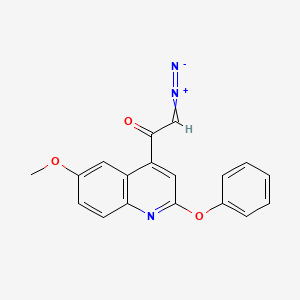
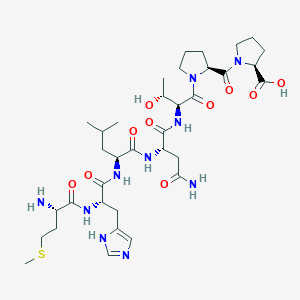
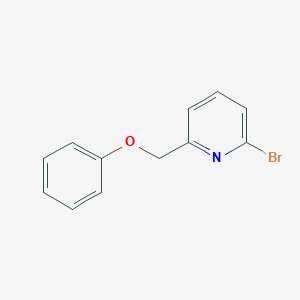
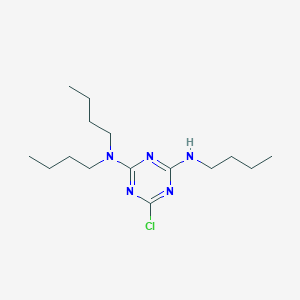
![2-[(3-Chlorophenyl)methoxy]-6-hydroxybenzoic acid](/img/structure/B14256596.png)
